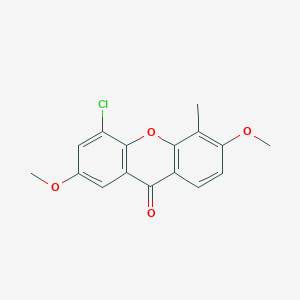
4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities. This particular compound is characterized by its unique chemical structure, which includes chloro, methoxy, and methyl substituents on the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production methods for xanthone derivatives often utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and methoxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation; methanol and sodium methoxide for methoxylation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar structural features but lacking the chloro and methyl substituents.
2-Chloro-7-nitro-9H-xanthen-9-one: Contains a nitro group instead of methoxy groups, leading to different chemical and biological properties.
Uniqueness: 4-Chloro-2,6-dimethoxy-5-methyl-9H-xanthen-9-one is unique due to its specific combination of chloro, methoxy, and methyl groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives .
Properties
CAS No. |
61234-61-5 |
|---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
4-chloro-2,6-dimethoxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C16H13ClO4/c1-8-13(20-3)5-4-10-14(18)11-6-9(19-2)7-12(17)16(11)21-15(8)10/h4-7H,1-3H3 |
InChI Key |
KULYUZXEJBZSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
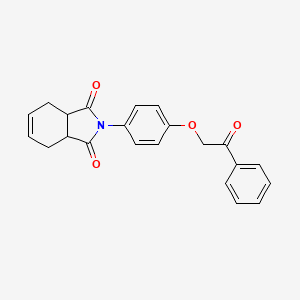
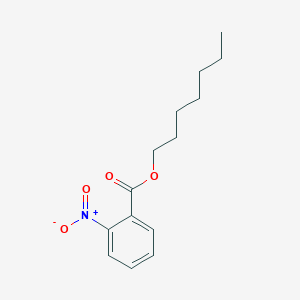
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
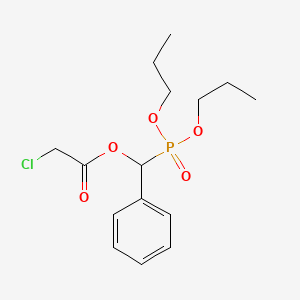
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)
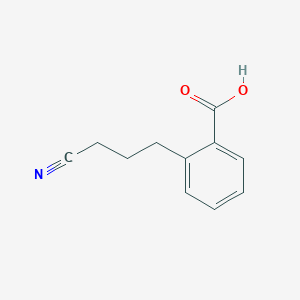

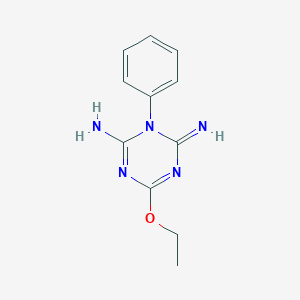
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
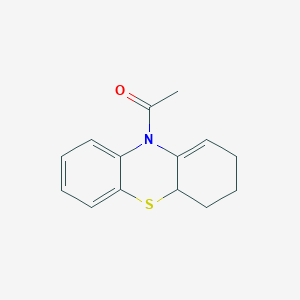
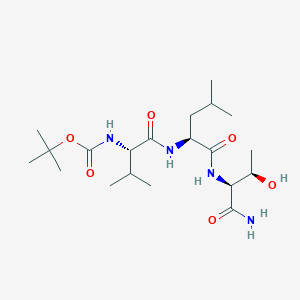
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
